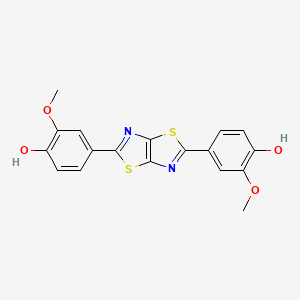![molecular formula C7H15N3O3 B12005130 tert-butyl N-[(2-aminoacetyl)amino]carbamate CAS No. 23776-83-2](/img/structure/B12005130.png)
tert-butyl N-[(2-aminoacetyl)amino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2-aminoacetyl)amino]carbamate: is an organic compound commonly used in various chemical and biological applications. It is characterized by the presence of a tert-butyl group, an aminoacetyl group, and a carbamate group. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-aminoacetyl)amino]carbamate typically involves the reaction of tert-butyl carbamate with an aminoacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Mixing: Continuous mixing of tert-butyl carbamate and aminoacetyl chloride in a solvent.
Reaction: Maintaining the reaction mixture at a controlled temperature.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(2-aminoacetyl)amino]carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted carbamates.
Hydrolysis: Formation of tert-butyl carbamate and aminoacetic acid.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[(2-aminoacetyl)amino]carbamate is used as a building block for the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it an ideal protecting group for amino acids during peptide synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of prodrugs and as a precursor for active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which tert-butyl N-[(2-aminoacetyl)amino]carbamate exerts its effects involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- N-[(2-aminoacetyl)amino]carbamate
- tert-Butyl N-[(2-hydroxyacetyl)amino]carbamate
Uniqueness
tert-Butyl N-[(2-aminoacetyl)amino]carbamate is unique due to its combination of a tert-butyl group and an aminoacetyl group. This combination provides both stability and reactivity, making it a versatile compound in various applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, enhancing its solubility and reactivity in different solvents and conditions.
Propriétés
Numéro CAS |
23776-83-2 |
|---|---|
Formule moléculaire |
C7H15N3O3 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
tert-butyl N-[(2-aminoacetyl)amino]carbamate |
InChI |
InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4,8H2,1-3H3,(H,9,11)(H,10,12) |
Clé InChI |
IYNKTQKAGQJMNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




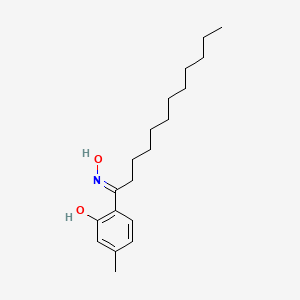

![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)
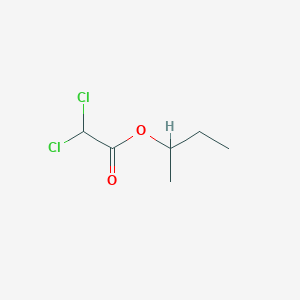

![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)
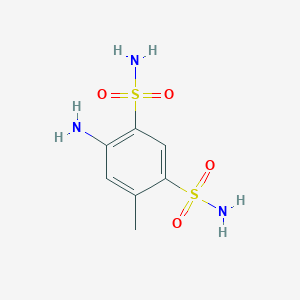
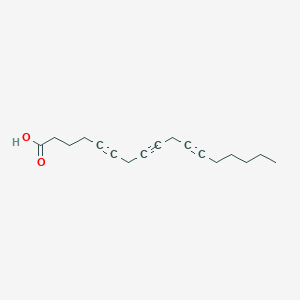
![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005127.png)
